Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate (CAS: 454473-81-5) is a piperidine-derived carboxylate ester featuring a 2-chloro-2,2-difluoroacetyl substituent. Its molecular formula is C₁₀H₁₄ClF₂NO₃, with a molecular weight of 269.67 g/mol . The compound is stored under dry conditions at 2–8°C and is utilized as an intermediate in pharmaceutical synthesis, though its explicit biological activity remains underexplored in the provided evidence .
Properties
IUPAC Name |
ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF2NO3/c1-2-17-8(15)7-3-5-14(6-4-7)9(16)10(11,12)13/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIIHIZFWNXJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180209 | |
| Record name | Ethyl 1-(2-chloro-2,2-difluoroacetyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454473-81-5 | |
| Record name | Ethyl 1-(2-chloro-2,2-difluoroacetyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454473-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(2-chloro-2,2-difluoroacetyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro and Difluoroacetyl Groups: The chloro and difluoroacetyl groups are introduced via electrophilic substitution reactions using reagents such as chloroacetyl chloride and difluoroacetic acid.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and difluoroacetyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the chloro or difluoroacetyl groups are replaced by other functional groups .
Scientific Research Applications
Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Substituents significantly influence physical states. Chlorinated aromatic groups (e.g., 6-chloropyridazinyl) favor solid forms, while aliphatic/aromatic acyl groups (e.g., 2-chlorobenzyl) result in oily liquids .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : Chlorine and fluorine substituents enhance binding to hydrophobic enzyme pockets, as seen in butyrylcholinesterase inhibitors . The difluoroacetyl group in the target compound may similarly optimize pharmacokinetic profiles.
- Synthetic Versatility : Piperidine-4-carboxylate derivatives serve as scaffolds for diverse therapeutics, including bronchodilators (umeclidinium bromide) and antimicrobial agents .
Biological Activity
Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate, a compound with the molecular formula C10H14ClF2NO3 and a molecular weight of 269.67 g/mol, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chloro and difluoroacetyl group, which significantly influences its reactivity and biological interactions. The unique structural characteristics contribute to its potential as a pharmacological agent.
This compound interacts with various molecular targets, including enzymes and receptors. The presence of the chloro and difluoroacetyl groups enhances its binding affinity and selectivity for specific biological targets. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biochemical effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various models.
- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study evaluated the compound's effectiveness against various bacteria, demonstrating significant inhibitory effects on growth, particularly against Gram-positive strains. The minimum inhibitory concentration (MIC) values were determined to assess potency.
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Anti-inflammatory Activity :
- In vivo models of inflammation were utilized to evaluate the anti-inflammatory effects of this compound. The results indicated a reduction in inflammatory markers and edema in treated subjects compared to controls.
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Enzyme Inhibition :
- Research focused on the compound's ability to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses. The compound demonstrated IC50 values indicating effective inhibition.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 1-(2-chloroacetyl)-4-piperidinecarboxylate | C10H12ClNO2 | Moderate antimicrobial | Lacks difluoro substitution |
| Ethyl 1-(2,2-difluoroacetyl)-4-piperidinecarboxylate | C10H12F2N | Anti-inflammatory | No chloro group |
| Ethyl 1-(2-bromo-2,2-difluoroacetyl)-4-piperidinecarboxylate | C10H12BrF2N | Antimicrobial | Bromine substitution |
Q & A
Q. What are the recommended safety protocols for handling Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate in laboratory settings?
- Methodological Answer : Based on analogous piperidine carboxylates, adhere to GHS hazard classifications (Category 4 oral toxicity, Category 2 skin/eye irritation) . Use full PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation (H335) and ensure proper waste disposal to prevent environmental contamination . First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention for ingestion .
Q. What spectroscopic methods are employed to characterize the structure of piperidine carboxylate derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) using Q Exactive Orbitrap instruments provides precise molecular weight determination . Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy confirm functional groups and stereochemistry. For crystalline derivatives, X-ray diffraction (as in Acta Crystallographica reports) resolves spatial configurations . Validate spectral data against databases like NIST or PubChem to ensure accuracy .
Q. What are the standard synthetic routes for piperidine carboxylate analogs?
- Methodological Answer : Common methods include nucleophilic substitution of chloro-difluoroacetyl groups onto piperidine cores, followed by esterification. For example, controlled copolymerization techniques (e.g., APS-initiated reactions) optimize stepwise assembly of complex heterocycles . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product integrity.
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE)?
- Methodological Answer : Apply DoE principles to systematically vary parameters like reaction temperature, solvent polarity, and catalyst loading. For instance, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction kinetics and scalability . Use response surface modeling to identify optimal conditions, minimizing side reactions (e.g., hydrolysis of the ester group).
Q. How to resolve contradictions in reported physicochemical properties (e.g., melting points) of related piperidine carboxylates?
Q. What strategies address stability challenges during storage of halogenated piperidine derivatives?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS analysis to track decomposition products (e.g., ester hydrolysis to carboxylic acids) . Add stabilizers like BHT (butylated hydroxytoluene) if radical-mediated degradation is suspected.
Q. How to analyze reaction mechanisms for the introduction of difluoroacetyl groups onto piperidine scaffolds?
- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents or ¹⁸O-labeled reagents) to trace reaction pathways. Density Functional Theory (DFT) simulations predict transition states and intermediates. Validate experimentally via trapping unstable intermediates (e.g., with TEMPO) or in-situ FTIR monitoring of carbonyl stretching frequencies .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data for structurally similar piperidine carboxylates?
- Methodological Answer : Perform structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., chloro vs. fluoro groups). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Cross-reference toxicity profiles (e.g., acute oral LD₅₀ in rodents) to differentiate pharmacodynamic effects from nonspecific cytotoxicity .
Q. What approaches validate computational predictions (e.g., LogP, pKa) for this compound?
- Methodological Answer : Compare ACD/Labs Percepta predictions with experimental measurements. For LogP, use shake-flask HPLC to determine octanol-water partitioning. For pKa, employ potentiometric titration with a GLpKa instrument. Discrepancies >0.5 units warrant re-evaluation of computational parameters (e.g., solvation models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
